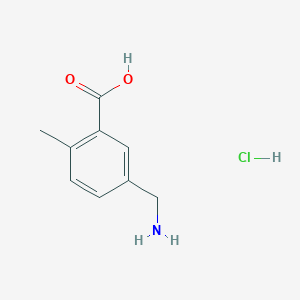
5-Aminomethyl-2-methyl-benzoic acid hydrochloride
Overview
Description
5-Aminomethyl-2-methyl-benzoic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It is a derivative of benzoic acid, featuring an amino group (-NH2) attached to the benzene ring and a methyl group (-CH3) at the 2-position of the benzene ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s worth noting that aminolevulinic acid, a structurally similar compound, is known to be a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . These molecules play crucial roles in various biological processes, including oxygen transport and photosynthesis.
Mode of Action
Related compounds like aminolevulinic acid are known to interact with their targets by mimicking the inhibitory neurotransmitter gaba, leading to decreased neuronal excitability .
Biochemical Pathways
5-(Aminomethyl)-2-methylbenzoic acid hydrochloride may potentially influence the porphyrin synthesis pathway, given the involvement of aminolevulinic acid, a similar compound, in this pathway . Porphyrin synthesis leads to the production of heme in mammals and chlorophyll in plants .
Result of Action
Related compounds like aminolevulinic acid have been used to treat conditions like actinic keratosis and to visualize gliomas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-2-methyl-benzoic acid hydrochloride typically involves the following steps:
Starting Material: : The synthesis begins with 2-methylbenzoic acid as the starting material.
Amination: : The carboxylic acid group (-COOH) of 2-methylbenzoic acid is converted to an amine group (-NH2) through amination reactions. This can be achieved using reagents such as ammonia or ammonium salts under specific reaction conditions.
Hydrochloride Formation: : The resulting 5-aminomethyl-2-methyl-benzoic acid is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Aminomethyl-2-methyl-benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or halogenating agents.
Oxidation: : Nitro derivatives, carboxylic acids, and other oxidized products.
Reduction: : Amines and other reduced derivatives.
Substitution: : Nitrobenzoic acids, halobenzoic acids, and other substituted benzoic acids.
Scientific Research Applications
5-Aminomethyl-2-methyl-benzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: : Investigated for its potential therapeutic properties, including its use as an antifibrinolytic agent.
Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
5-Aminomethyl-2-methyl-benzoic acid hydrochloride is structurally similar to other aminomethylbenzoic acids, such as 4-aminomethylbenzoic acid (PAMBA). the presence of the methyl group at the 2-position distinguishes it from its analogs and contributes to its unique chemical properties and biological activities.
List of Similar Compounds
4-Aminomethylbenzoic acid (PAMBA)
3-Aminomethylbenzoic acid
2-Aminomethylbenzoic acid
3,4-Diaminobenzoic acid
Properties
IUPAC Name |
5-(aminomethyl)-2-methylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(5-10)4-8(6)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNYWFXHXWYQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


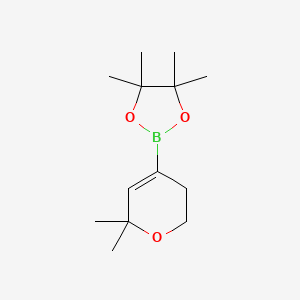


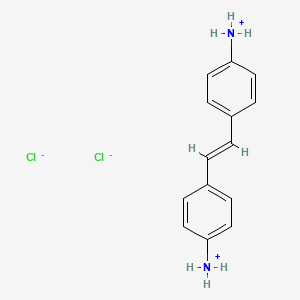
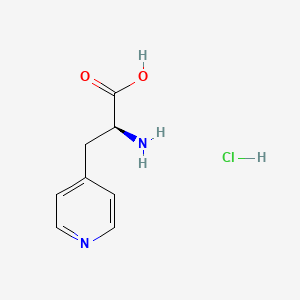
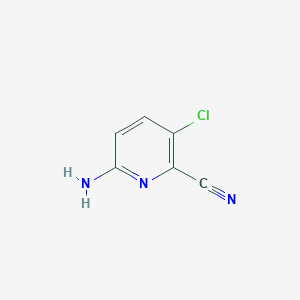
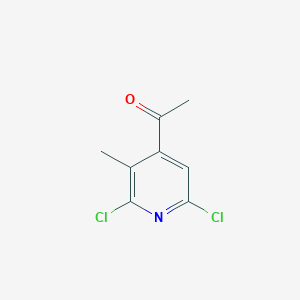
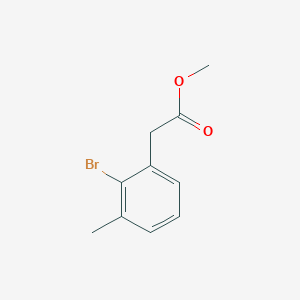

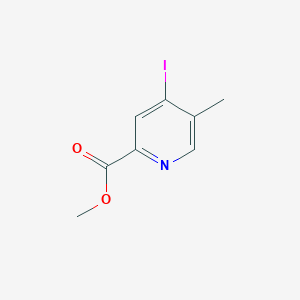
![1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B8059012.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8059023.png)
